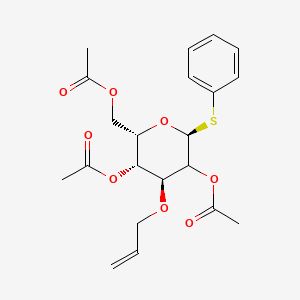
Urea perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea perchlorate is a chemical compound with the formula CO(NH₂)₂·HClO₄. It is known for its sheet-shaped crystallite structure, good chemical stability, and strong hygroscopicity. This compound is primarily used as an oxidizer in liquid explosives, including applications in underwater blasting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urea perchlorate can be synthesized through the gradual addition of urea into a perchloric acid solution. The reaction is as follows: [ \text{CO(NH₂)₂ + HClO₄ → CO(NH₂)₂·HClO₄} ]
An alternative method involves the addition of urea to a hydrochloric acid solution, followed by the addition of sodium perchlorate. The resulting mixture is then filtered to obtain this compound: [ \text{NaClO₄·H₂O + CO(NH₂)₂ + HCl → CO(NH₂)₂·HClO₄ + NaCl + H₂O} ]
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Urea perchlorate undergoes various chemical reactions, including:
Oxidation: As an oxidizer, it can participate in oxidation reactions, providing oxygen to fuel combustion processes.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions due to the high nucleofugity of the perchlorate fragment.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve fuels or reducing agents under controlled conditions.
Substitution Reactions: Often involve nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the products are usually oxides or other oxidized forms of the reactants .
Scientific Research Applications
Urea perchlorate has several scientific research applications, including:
Chemistry: Used as an oxidizer in various chemical reactions and processes.
Biology: Investigated for its potential effects on biological systems, although specific applications are limited.
Medicine: Limited use due to its primary role as an oxidizer.
Industry: Widely used in the production of explosives, particularly for underwater blasting applications.
Mechanism of Action
The mechanism of action of urea perchlorate primarily involves its role as an oxidizer. It provides oxygen to fuel combustion processes, facilitating the rapid release of energy. The perchlorate anion (ClO₄⁻) is highly reactive and can participate in various chemical reactions, contributing to the compound’s effectiveness as an oxidizer .
Comparison with Similar Compounds
Ammonium Perchlorate: Another powerful oxidizer used in solid rocket propellants.
Sodium Perchlorate: Used in various industrial applications, including as an oxidizer and in chemical synthesis.
Potassium Perchlorate: Commonly used in pyrotechnics and explosives.
Comparison: Urea perchlorate is unique due to its combination of urea and perchlorate, providing both stability and strong oxidizing properties. Compared to ammonium perchlorate, it is less commonly used in rocketry but finds specific applications in liquid explosives and underwater blasting. Sodium and potassium perchlorates are more commonly used in industrial and pyrotechnic applications, respectively .
Properties
CAS No. |
18727-07-6 |
|---|---|
Molecular Formula |
CH5ClN2O5 |
Molecular Weight |
160.5138 |
Synonyms |
Urea perchlorate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







